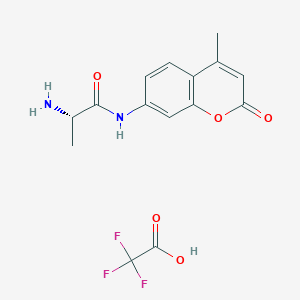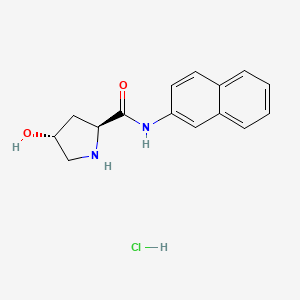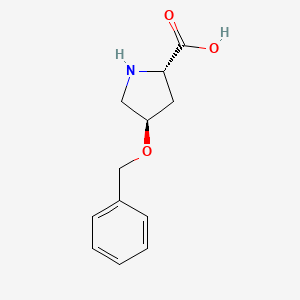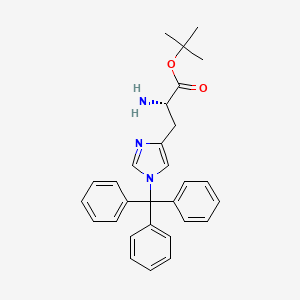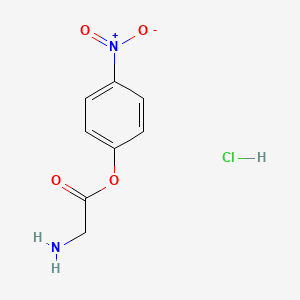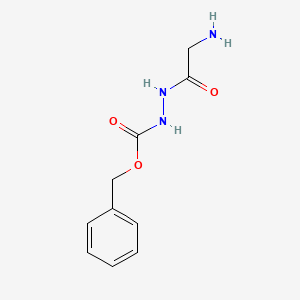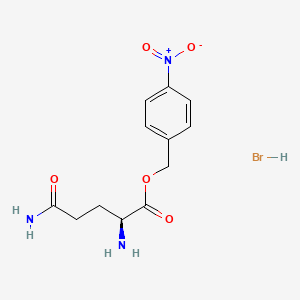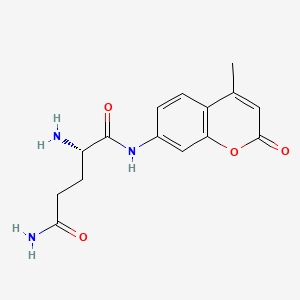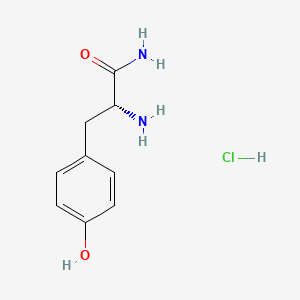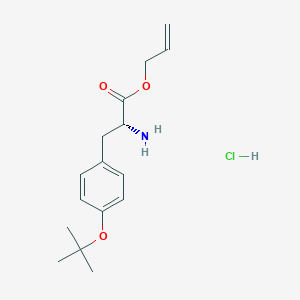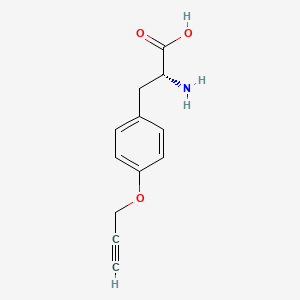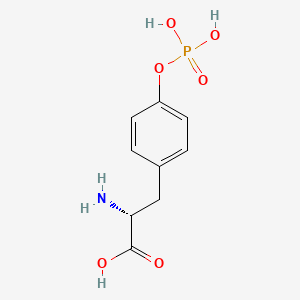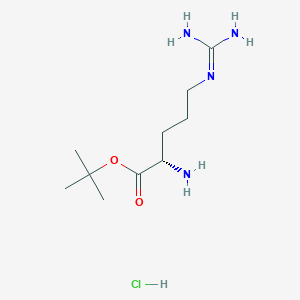
H-Arg-OtBu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Arg-OtBu, also known as Nα-tert-butoxycarbonyl-L-arginine, is a derivative of the amino acid arginine. It is commonly used in peptide synthesis and has applications in various fields, including chemistry, biology, and medicine. This compound is particularly notable for its role in the synthesis of peptides and proteins, where it serves as a protected form of arginine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
H-Arg-OtBu is typically synthesized through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. The synthesis involves the following steps:
Fmoc Protection: The amino group of arginine is protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group.
Coupling: The protected arginine is coupled to a resin-bound peptide chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Deprotection: The Fmoc group is removed using a base such as piperidine.
tBu Protection: The carboxyl group of arginine is protected with the tert-butyl (tBu) group.
The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and dichloromethane (DCM), and the reactions are carried out at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
H-Arg-OtBu undergoes various types of chemical reactions, including:
Substitution Reactions: The tert-butyl group can be substituted with other protecting groups or functional groups.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution Reactions: Reagents like HBTU and bases such as piperidine are commonly used.
Deprotection Reactions: TFA is the most commonly used reagent for removing the tert-butyl group.
Major Products
The major products formed from these reactions include deprotected arginine and various substituted derivatives depending on the reagents used .
Applications De Recherche Scientifique
H-Arg-OtBu has a wide range of scientific research applications:
Chemistry: Used in the synthesis of peptides and proteins, particularly in the study of post-translational modifications.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential antimicrobial properties and its role in drug delivery systems.
Industry: Utilized in the production of peptide-based drugs and as a building block for more complex molecules .
Mécanisme D'action
H-Arg-OtBu exerts its effects primarily through its role as a protected form of arginine in peptide synthesis. The tert-butyl group protects the carboxyl group of arginine, allowing for selective reactions at other sites. This protection is crucial for the stepwise assembly of peptides on a solid support. The molecular targets and pathways involved include the peptide synthesis machinery and various enzymes that interact with the protected arginine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nα-tert-butoxycarbonyl-L-lysine (H-Lys-OtBu): Similar in structure but with a lysine residue instead of arginine.
Nα-tert-butoxycarbonyl-L-glutamic acid (H-Glu-OtBu): Similar in structure but with a glutamic acid residue.
Uniqueness
H-Arg-OtBu is unique due to its specific role in protecting the carboxyl group of arginine during peptide synthesis. This protection is essential for the selective reactions required in the stepwise assembly of peptides. Compared to other similar compounds, this compound offers specific advantages in terms of stability and reactivity .
Propriétés
IUPAC Name |
tert-butyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4O2.ClH/c1-10(2,3)16-8(15)7(11)5-4-6-14-9(12)13;/h7H,4-6,11H2,1-3H3,(H4,12,13,14);1H/t7-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYSRLDYMOBHNX-FJXQXJEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCN=C(N)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCN=C(N)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
